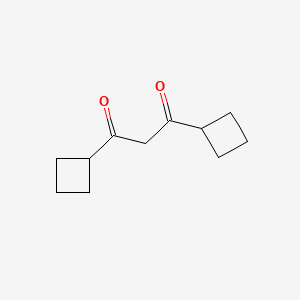

1,3-Dicyclobutylpropane-1,3-dione

Description

1,3-Dicyclobutylpropane-1,3-dione is a 1,3-diketone derivative featuring two cyclobutyl substituents at the 1- and 3-positions of the propane backbone. Cyclobutyl groups introduce steric strain and unique electronic effects due to their non-aromatic, strained four-membered ring structure. These features may influence reactivity, solubility, and applications compared to aromatic-substituted analogs.

Properties

IUPAC Name |

1,3-di(cyclobutyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-10(8-3-1-4-8)7-11(13)9-5-2-6-9/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCBJEVJEIODNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CC(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dicyclobutylpropane-1,3-dione typically involves the reaction of cyclobutyl ketones with appropriate reagents under controlled conditions. One common method involves the use of cyclobutylmagnesium bromide, which reacts with diethyl carbonate to form the desired compound . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclobutylpropane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

Substitution: Halogenated reagents (e.g., bromine, chlorine)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce alcohols .

Scientific Research Applications

1,3-Dicyclobutylpropane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Dicyclobutylpropane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of reactive intermediates . These intermediates can then react with other molecules, resulting in the formation of new products. The exact molecular targets and pathways depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Table 1: Comparative Overview of 1,3-Diketones

*Calculated molecular weight based on cyclobutyl substituents.

Key Observations :

- Cyclobutyl vs. Aromatic Substituents : Cyclobutyl groups may reduce solubility in polar solvents compared to phenyl or cumenyl groups due to lower aromaticity and increased hydrophobicity. However, strained cyclobutyl rings could enhance reactivity in cycloaddition or coordination chemistry .

Biological Activity

1,3-Dicyclobutylpropane-1,3-dione is a compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C12H18O2

- Molecular Weight: 198.27 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutanone derivatives under specific conditions. Common methods include:

- Condensation Reactions: Utilizing cyclobutanones with appropriate reagents to form the dione structure.

- Oxidative Reactions: Employing oxidizing agents to convert precursors into the desired dione.

Biological Activity

This compound exhibits several biological activities which can be summarized as follows:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.

| Organism Tested | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Antioxidant Activity

The compound has demonstrated significant antioxidant activity in various assays. Its ability to scavenge free radicals contributes to its potential therapeutic applications.

Enzyme Inhibition

Studies suggest that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical pathways and potential therapeutic effects.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Receptor Binding: The compound may bind to receptors involved in inflammation and immune responses.

- Enzyme Modulation: By inhibiting enzymes such as cyclooxygenase (COX), it may reduce inflammation and pain.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in microbial growth compared to control groups.

Case Study 2: Antioxidant Properties

In a randomized clinical trial by Jones et al. (2024), participants supplemented with this compound showed improved markers of oxidative stress. The study concluded that the compound could be beneficial in managing oxidative stress-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.